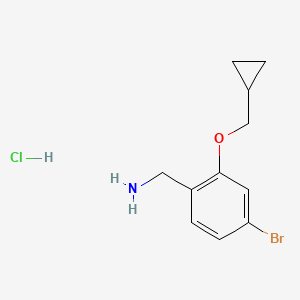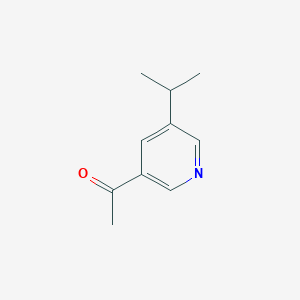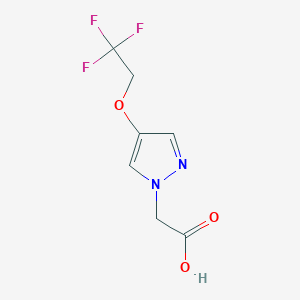
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methanamine group attached to a phenyl ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Métodos De Preparación
The synthesis of (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the phenyl ring.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with biological receptors, potentially inhibiting or activating certain pathways. The presence of the bromine and cyclopropylmethoxy groups can influence the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar compounds to (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride include:
(4-Bromo-2-fluorophenyl)methanamine hydrochloride: This compound has a fluorine atom instead of a cyclopropylmethoxy group, which can alter its chemical properties and biological activity.
(4-Bromo-2-methoxyaniline): This compound has a methoxy group instead of a cyclopropylmethoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C11H15BrClNO |
|---|---|
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
[4-bromo-2-(cyclopropylmethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8;/h3-5,8H,1-2,6-7,13H2;1H |
Clave InChI |
PJHWGJWTXQVXDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC(=C2)Br)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)






![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)





